2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one, also known as Isoganciclovir, is a purine derivative with significant pharmaceutical relevance. It is classified as a nucleoside analogue and is structurally related to Ganciclovir, an antiviral medication primarily used to treat cytomegalovirus infections. The compound's molecular formula is and it has a molecular weight of approximately 255.23 g/mol .
The synthesis of 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one can be achieved through various synthetic routes. A notable method involves the use of masked glycerol and methoxymethyl acetate to control the formation of acyclic side chains. This approach allows for the selective crystallization of desired products while minimizing unwanted regioisomers .
Key steps in the synthesis may include:
While specific reactions involving 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one are not extensively documented in available literature, related compounds have been studied for their reactivity. Research indicates that purine derivatives can undergo various chemical transformations including:
Additionally, studies on nucleoside adducts formed by related compounds have provided insights into mutagenic processes and potential pharmacological effects .
The mechanism of action for 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one is likely similar to that of Ganciclovir. This compound acts as an antiviral agent by inhibiting viral DNA polymerase. The process involves:
The physical properties of 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one include:
Chemical properties include:
Further analyses such as melting point determination and spectroscopic studies (e.g., IR and NMR) provide additional insights into its physical state and molecular interactions .
2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one has several applications in scientific research:
The compound 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one is systematically defined under IUPAC conventions as a purine derivative with a substituted aminopurinone core. Its molecular formula is C₉H₁₃N₅O₄, corresponding to a molecular weight of 255.24 g/mol [4]. The core structure comprises a 6-oxo purine ring with an amino group at position 2 and a side chain at position 9. The side chain features a chiral (2RS)-2,3-dihydroxypropoxymethyl group, where the oxygen of the ether linkage connects the purine ring to a hydroxymethylene (–CH₂O–) unit, further bonded to a 2,3-dihydroxypropyl moiety. The structural integrity of this compound is validated via spectroscopic characterization (NMR, MS) and chromatographic methods as documented in pharmacopeial standards.
Table 1: Core Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one |
CAS Registry Number | 86357-09-7 |
Molecular Formula | C₉H₁₃N₅O₄ |
Molecular Weight | 255.24 g/mol |
Canonical SMILES | O=C1NC(N)=NC2=C1N=CN2COCC(O)CO |
This compound is recognized under multiple synonyms across chemical and pharmaceutical literature:
The term "Related Compound A" in USP monographs designates it as a primary specified impurity of the antiviral drug ganciclovir. The "EP Impurity E" designation similarly classifies it within European regulatory frameworks. The synonym "Iso-Ganciclovir" reflects its structural relationship to ganciclovir, differing only in the stereochemical configuration of the side chain.
The side chain moiety –OCH₂CH(OH)CH₂OH contains a chiral center at the C2 position (denoted as Cα). The (2RS) notation explicitly indicates a racemic mixture of both R and S enantiomers at this carbon [4].
Stereochemical Priority Assignment:
Table 2: Cahn-Ingold-Prelog (CIP) Analysis of the Chiral Center
Enantiomer | Priority Sequence (1→2→3) | Orientation | Configuration |
---|---|---|---|
R enantiomer | Clockwise circle | H pointed away | R |
S enantiomer | Counterclockwise circle | H pointed away | S |
The RS specification confirms the compound’s synthesis and isolation as an equimolar mixture, lacking enantiomeric resolution. This racemization is pharmacologically significant, as individual enantiomers may exhibit distinct biochemical behaviors in antiviral activity or metabolism. The chiral center’s configuration is defined using the Cahn-Ingold-Prelog system [2], where the spatial arrangement dictates optical activity but remains unresolved in the current impurity context.
Structural Implications:
Table 3: Summary of Nomenclature and Stereochemical Data
Aspect | Designation |
---|---|
Systematic Name (IUPAC) | 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one |
Pharmacopeial Names | Ganciclovir EP Impurity E; Ganciclovir USP Related Compound A |
Chiral Center Notation | (2RS) = Racemic mixture at Cα of the side chain |
Key Stereochemical Feature | Cα priorities: 1=O (OH), 2=O (ether), 3=C (CH₂OH), 4=H |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7